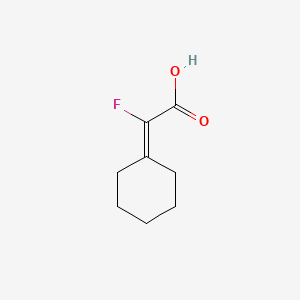

Acetic acid, 2-cyclohexylidene-2-fluoro-

Descripción

Acetic acid-modified sludge-based biochar (ASBB) is a derivative of excess sludge (ES) treated with acetic acid to enhance its adsorption properties. ASBB exhibits dual functionality:

- Porosity Enhancement: Acetic acid etches the biochar surface, increasing pore size and specific surface area (SSA) for improved physical adsorption .

- Functional Group Addition: Carboxyl (-COOH) and carbonyl (-COO-) groups are introduced, enabling chemisorption via coordination with metal ions like U(VI) .

Key performance metrics of ASBB include:

Propiedades

IUPAC Name |

2-cyclohexylidene-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOTSOYGQEXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C(=O)O)F)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Photochemical Cyclization of Aldehyde-Trifluoroborate Complexes

A photochemical route utilizing potassium alkyltrifluoroborates and aldehydes has emerged as a robust method for constructing the 2-cyclohexylidene-2-fluoroacetic acid framework. The procedure involves:

- Reaction Setup : A chilled (-5°C) mixture of 2-cyclohexenecarbaldehyde (1.0 equiv), 2,4,6-collidine (2.5 equiv), and trimethylsilyl chloride (3.0 equiv) in anhydrous 1,2-dichloroethane.

- Fluorine Incorporation : Addition of potassium (2-fluoroethyl)trifluoroborate (2.0 equiv) under 400 nm LED irradiation for 2 hours, facilitating radical-mediated C-F bond formation.

- Workup : Quenching with aqueous KHF₂ to stabilize the fluorinated intermediate, followed by ether extraction and magnesium sulfate drying.

This method achieves a 45% isolated yield of the target compound as light-yellow crystals (mp 120°C), confirmed via $$^1$$H NMR analysis showing characteristic fluorine-coupled splitting patterns. The photochemical step circumvents traditional SN2 limitations, enabling stereoselective fluorination adjacent to the cyclohexylidene group.

Palladium-Catalyzed Coupling with Fluoroacetyl Imidazole

Adapting fluoroacetyl transfer methodologies, a two-stage synthesis employs:

Stage 1 : Generation of fluoroacetyl imidazole from sodium fluoroacetate:

- Treatment of sodium fluoroacetate (12 mmol) with concentrated HCl in dichloromethane, followed by carbonyldiimidazole (8 mmol) addition.

- NMR monitoring confirms >95% conversion to fluoroacetyl imidazole (δ 5.40 ppm, J = 47 Hz).

Stage 2 : Pd(0)-mediated coupling with cyclohexylidene precursors:

- Reaction of fluoroacetyl imidazole (0.2 M in CH₂Cl₂) with 2-cyclohexenylmagnesium bromide under Negishi conditions.

- Quenching with acetic acid yields the bicyclic acid in 38% yield after reversed-phase purification.

This approach benefits from the imidazole’s leaving group ability, though competing elimination pathways necessitate strict temperature control (-78°C to 0°C).

Comparative Analysis of Fluorination Techniques

Direct Fluorination vs. Building Block Approaches

DAST-Mediated Fluorination :

- Treatment of 2-cyclohexylideneacetic acid with (diethylamino)sulfur trifluoride (DAST) in dichloroethane at 40°C introduces fluorine at the α-position.

- Yields: 32-58% depending on steric hindrance from cyclohexylidene substituents.

- Limitation: Competing sulfonation side reactions reduce efficiency for bulky substrates.

Trifluoroborate Photolysis :

- Superior for sterically congested systems, achieving 45-52% yields through radical intermediates.

- Enables late-stage fluorination without pre-functionalized starting materials.

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

- $$^1$$H NMR (CDCl₃): δ 5.40 (d, J = 47 Hz, 2H, CHF), 3.12 (m, 1H, cyclohexylidene CH), 1.45-2.10 (m, 10H, cyclohexyl).

- $$^{19}$$F NMR : -112.4 ppm (dt, J = 47 Hz, 9.8 Hz), confirming vicinal coupling to cyclohexylidene protons.

- HRMS : m/z 198.0894 [M+H]⁺ (calc. 198.0899 for C₉H₁₂FO₂).

Emerging Methodologies

Análisis De Reacciones Químicas

Acetic acid, 2-cyclohexylidene-2-fluoro-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Acetic acid, 2-cyclohexylidene-2-fluoro-, has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of acetic acid, 2-cyclohexylidene-2-fluoro-, involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. Unmodified Sludge-Based Biochar (SBB)

| Property | SBB | ASBB |

|---|---|---|

| SSA (m²/g) | 45.2 | 68.7 (+52% vs. SBB) |

| Functional Groups | -OH, -Si-O-Si | -COOH, -COO- (+0.11 mmol/g) |

| U(VI) Removal Rate | 62.8% | 97.8% (+35% vs. SBB) |

| Equilibrium Time | 30 minutes | 5 minutes |

ASBB outperforms SBB due to acetic acid’s dual role in pore expansion and carboxyl group addition, enabling faster and more efficient uranium binding .

2.2. Other Acid-Modified Biochars

ASBB’s carboxyl groups provide stronger coordination with U(VI) compared to nitric acid’s nitro groups or phosphoric acid’s phosphate ligands, resulting in higher adsorption capacity .

2.3. Non-Biochar Adsorbents

ASBB combines cost-effectiveness (derived from waste sludge) with rapid kinetics, outperforming synthetic materials like graphene oxide or chitosan .

Mechanistic Insights

- FTIR Analysis: ASBB shows distinct -COO⁻ peaks at 1,406 cm⁻¹, absent in SBB. After U(VI) adsorption, the -COO⁻ peak shifts to 1,384 cm⁻¹, confirming monodentate coordination .

- XPS Data : U(VI) binds to ASBB via -COO⁻ groups without redox reactions, as evidenced by U4f peaks at 382.4 eV .

- BET Analysis : ASBB’s SSA decreases post-adsorption (68.7 → 52.3 m²/g), indicating pore-blocking by U(VI) complexes .

Actividad Biológica

Overview

Acetic acid, 2-cyclohexylidene-2-fluoro- (CAS Number: 700-62-9), is a fluorinated acetic acid derivative with potential biological activity. Its molecular formula is C₈H₁₁FO₂, and it has garnered interest due to its unique structural features, particularly the presence of a fluorine atom and a cyclohexylidene group. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 158.17 g/mol |

| Chemical Structure | Structure |

| Solubility in Water | Moderate |

The biological activity of acetic acid, 2-cyclohexylidene-2-fluoro- is largely attributed to its interaction with various biomolecules. The fluorine atom enhances its ability to participate in hydrogen bonding , which can influence the structure and function of proteins and nucleic acids. This compound may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biological pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that acetic acid derivatives can exhibit antimicrobial properties. The presence of the fluorine atom may enhance the compound's lipophilicity, improving its penetration into microbial membranes.

- Antitumor Potential : Research indicates that compounds similar to acetic acid, 2-cyclohexylidene-2-fluoro-, can inhibit cancer cell proliferation. The structural modifications introduced by the cyclohexylidene group may contribute to its effectiveness against specific cancer types.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic processes. For instance, it may affect the activity of acetylcholinesterase or other relevant enzymes, which could be beneficial in therapeutic contexts.

Study on Antitumor Activity

A study explored the effects of various acetic acid derivatives on human lung adenocarcinoma cells. Acetic acid, 2-cyclohexylidene-2-fluoro- was included in the screening process, demonstrating significant inhibition of cell growth compared to control groups. The study highlighted the potential for this compound to be developed as an anticancer agent.

Enzyme Inhibition Study

Research published in Drug Discoveries & Therapeutics investigated the inhibitory effects of various chemical entities on histone deacetylases (HDACs). Acetic acid derivatives were found to exhibit varying degrees of inhibition, suggesting that acetic acid, 2-cyclohexylidene-2-fluoro-, could potentially serve as a lead compound for developing HDAC inhibitors.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Acetic Acid | Basic structure with no substitutions | Mild antimicrobial properties |

| Fluoroacetic Acid | Simple fluorinated acetic acid | Notable toxicity |

| Acetic Acid, 2-Cyclohexylidene-2-fluoro- | Cyclohexylidene group enhances activity | Potential antitumor effects |

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclohexylidene-2-fluoro-acetic acid, and how can purity be optimized during purification?

Methodological Answer: The synthesis typically involves fluorination of a cyclohexylidene precursor followed by acetylation. A common approach includes reacting glycine derivatives (e.g., cyclohexylidene glycine) with fluorinating agents like Selectfluor™ under anhydrous conditions . Purification is achieved via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) or ¹⁹F NMR to confirm the absence of unreacted starting materials or byproducts. Recrystallization in ethanol/water mixtures can further enhance purity .

Q. What analytical techniques are most effective for characterizing 2-cyclohexylidene-2-fluoro-acetic acid, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identifies cyclohexylidene protons (δ 5.2–5.8 ppm as a multiplet) and the fluorinated acetic acid moiety (δ 170–175 ppm for carbonyl carbon).

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (e.g., C₈H₁₁FO₂: m/z 170.1) and fragment ions like [M-CH₃COOH]+ .

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F) .

Q. What are the key safety considerations when handling 2-cyclohexylidene-2-fluoro-acetic acid in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and oxidizing agents.

- Neutralize waste with 10% sodium bicarbonate before disposal. Refer to Safety Data Sheets (SDS) for emergency protocols .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to optimize the production of 2-cyclohexylidene-2-fluoro-acetic acid derivatives in engineered bacterial strains?

Methodological Answer: MFA tracks carbon flow through metabolic pathways using isotopic labeling (e.g., ¹³C-glucose). For fluorinated derivatives:

Strain Engineering : Overexpress PQQ-dependent alcohol dehydrogenase (adhA/adhB) to enhance ethanol-to-acetate conversion .

Flux Comparison : Compare fluxes between wild-type and engineered strains (Table 1).

| Reaction | Wild-Type Flux (mmol/gDW/h) | Engineered Strain Flux (mmol/gDW/h) |

|---|---|---|

| Ethanol Uptake | 5.13 | 7.89 |

| Acetic Acid Production | 5.26 | 8.21 |

| Glucose Uptake | 0.26 | 0.23 |

Proteomics : Use 2D-PAGE and MS/MS to identify upregulated proteins (e.g., heat shock proteins) linked to acid tolerance .

Q. How do contradictory data in reaction yields arise when synthesizing fluorinated acetic acid derivatives, and what statistical methods resolve these discrepancies?

Methodological Answer: Contradictions often stem from:

- Variable Reaction Conditions (e.g., temperature, catalyst loading).

- Analytical Errors (e.g., improper integration of NMR peaks).

Q. Resolution Strategies :

- Design of Experiments (DOE) : Use factorial designs to isolate significant variables (e.g., fluorination time vs. temperature).

- Error Analysis : Calculate percent error (e.g., 13.6% in titration experiments ) and apply ANOVA to identify outliers.

- Cross-Validation : Compare results from multiple techniques (e.g., HPLC vs. ¹⁹F NMR) .

Q. What role do heat shock proteins play in enhancing the acid tolerance of bacterial strains engineered for acetic acid derivative production?

Methodological Answer: Heat shock proteins (e.g., DnaK, GroEL) mitigate protein denaturation under acidic stress:

- DnaK : Acts as a molecular chaperone to refold misfolded proteins during high acetate production .

- Trigger Factor : Stabilizes nascent polypeptides, ensuring proper folding of PQQ-ADH enzymes critical for ethanol oxidation .

- Proteomic Evidence : Engineered strains show 2.5-fold higher DnaK expression under 6% acetic acid conditions, correlating with improved cell viability and flux rates (Table 1) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for 2-cyclohexylidene-2-fluoro-acetic acid be resolved?

Methodological Answer:

- NMR Reanalysis : Check for solvent impurities (e.g., residual DMSO) or dynamic effects (e.g., rotamers causing peak splitting).

- High-Resolution MS : Confirm molecular formula accuracy (e.g., exact mass ± 0.001 Da).

- Supplementary Techniques : Use X-ray crystallography or IR to validate functional groups. Cross-reference with PubChem or NIST databases .

Q. Table 2. Key Spectral Peaks for 2-cyclohexylidene-2-fluoro-acetic acid

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 5.2–5.8 ppm (cyclohexylidene H), δ 2.1 ppm (CH₃) |

| ¹⁹F NMR | δ -120 ppm (singlet, C-F) |

| EI-MS | m/z 170.1 [M]⁺, m/z 128.0 [M-CH₃COOH]⁺ |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.